

2-methyl-N-phenylaniline as a building block in organic synthesis

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Compound of Interest

Compound Name: 2-methyl-N-phenylaniline

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An In-depth Technical Guide to **2-methyl-N-phenylaniline** as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-N-phenylaniline, also known as N-phenyl-o-toluidine or 2-methyldiphenylamine, is a versatile diarylamine that serves as a crucial chemical intermediate and building block in organic synthesis.^{[1][2]} Its molecular structure, which features a twisted conformation between the two phenyl rings connected by a central nitrogen atom, imparts significant electronic properties.^[1] This makes it a valuable precursor for constructing complex organic frameworks.^[1]

The compound is a key starting material for a variety of advanced materials and molecules. It is particularly prized in the development of functional dyes, photostabilizers, and hole-transporting materials (HTMs) for use in organic light-emitting diodes (OLEDs).^[1] Furthermore, its derivatives are integral to the synthesis of pharmaceutically relevant scaffolds, such as carbazoles and other nitrogen-containing heterocycles.^{[3][4]} This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, complete with experimental protocols and data for laboratory use.

Physicochemical and Spectroscopic Data

The fundamental properties of **2-methyl-N-phenylaniline** are summarized below. This data is essential for reaction planning, safety assessment, and product characterization.

Physicochemical Properties

Property	Value	Reference
IUPAC Name	2-methyl-N-phenylaniline	[5]
Synonyms	N-phenyl-o-toluidine, 2-Methyldiphenylamine	[5] [6]
CAS Number	1205-39-6	[5]
Molecular Formula	C ₁₃ H ₁₃ N	[5]
Molecular Weight	183.25 g/mol	[5]
Physical State	Liquid to Solid (depending on purity/temp)	[6]
Purity	>98.0% (GC)	[6]
InChIKey	JTMODJXOTWYBOZ-UHFFFAOYSA-N	[5]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of **2-methyl-N-phenylaniline** and its derivatives. The following table provides representative NMR data for a closely related analogue, 2-Methyl-N-(p-tolyl)aniline, which illustrates the expected chemical shifts.

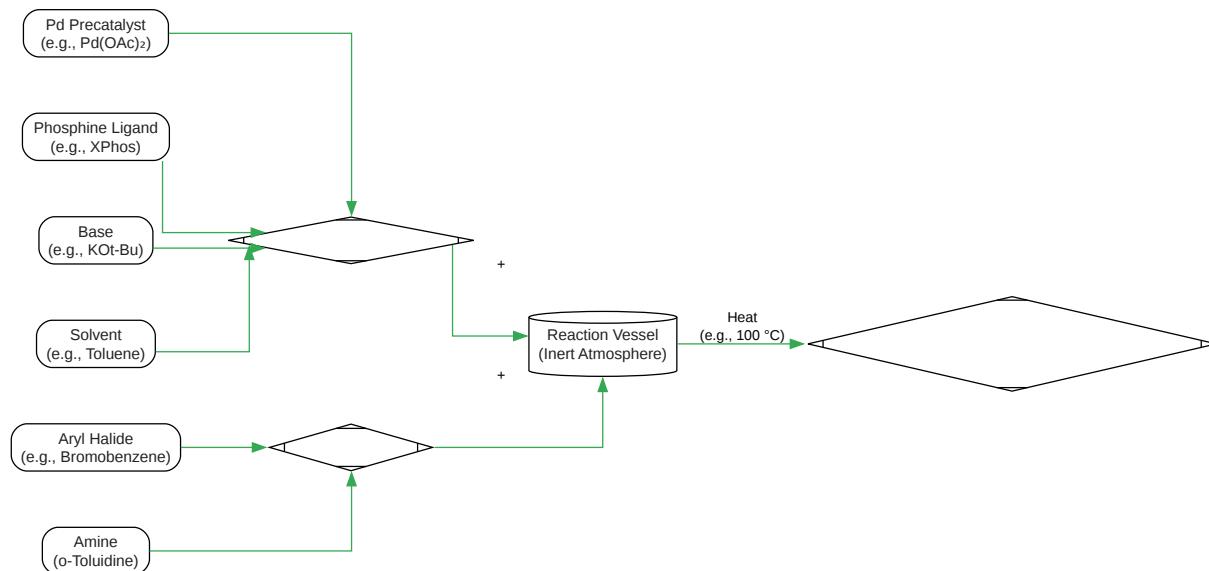
Spectroscopy	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ 2.34 (s, 3H, Me), 2.40 (s, 3H, Me), 5.38 (br s, 1H, NH), 6.96–7.02 (m, 3H, Ar), 7.16–7.23 (m, 3H, Ar), 7.26–7.28 (m, 2H, Ar)	[7]
¹³ C NMR (101 MHz, CDCl ₃)	δ 18.0, 20.8, 117.4, 118.8, 121.2, 126.9, 127.2, 130.0, 130.5, 131.0, 141.2, 142.2	[7]
UV-Visible	The chromophoric system, consisting of two phenyl rings and a secondary amine, absorbs UV light, causing π to π* electronic transitions.	[1]

Synthesis of 2-methyl-N-phenylaniline

The construction of the C-N bond in **2-methyl-N-phenylaniline** is most efficiently achieved through modern palladium-catalyzed cross-coupling reactions, which have largely replaced harsher, traditional methods like the Ullmann condensation.[8][9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines due to its high functional group tolerance, broad substrate scope, and relatively mild reaction conditions. [8][10] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[11]



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Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol describes the synthesis of **2-methyl-N-phenylaniline** from bromobenzene and o-toluidine.

Materials:

- Bromobenzene

- o-Toluidine
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous Toluene
- Schlenk flask or similar reaction vessel
- Inert gas supply (Argon or Nitrogen)

Procedure:

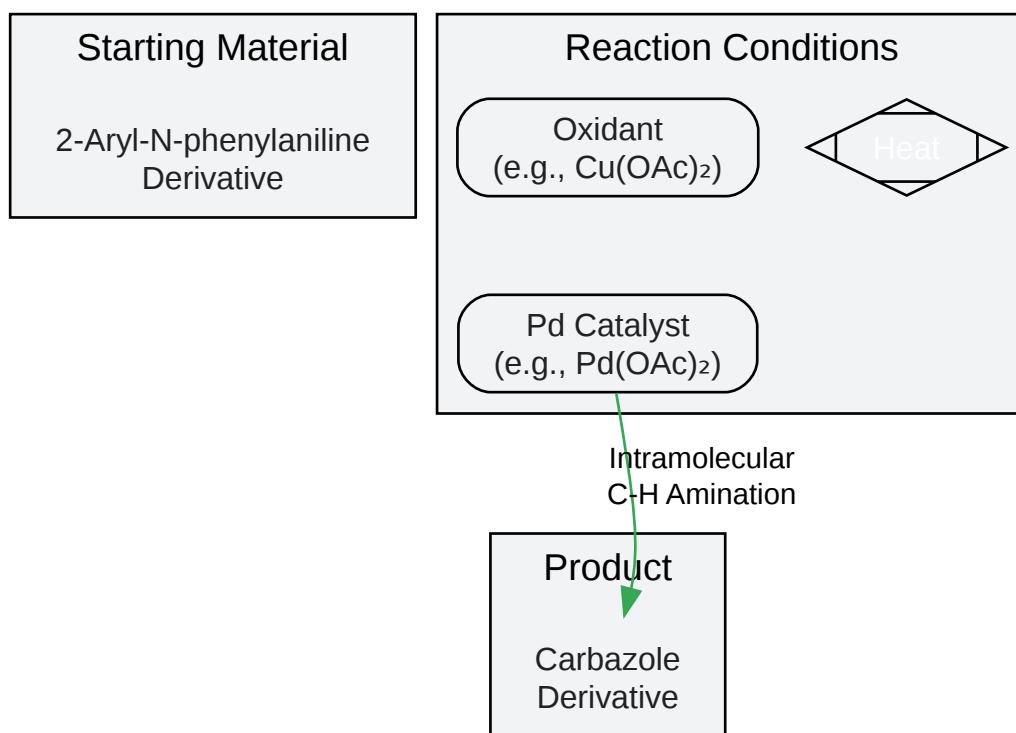
- Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%) and XPhos (2-4 mol%).
- Addition of Reagents: Add sodium tert-butoxide (1.4 equivalents), followed by anhydrous toluene.
- Reactant Introduction: Add o-toluidine (1.2 equivalents) and bromobenzene (1.0 equivalent) to the flask via syringe.
- Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
- Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **2-methyl-N-phenylaniline**.

Reactivity and Applications as a Building Block

2-methyl-N-phenylaniline is a versatile precursor for a range of more complex molecules, primarily through reactions involving intramolecular C-H activation, electrophilic aromatic substitution, and further N-functionalization.

Synthesis of Carbazoles

A paramount application of **2-methyl-N-phenylaniline** derivatives is the synthesis of the carbazole scaffold.^[3] This is typically achieved via a palladium-catalyzed intramolecular C-H activation/amination reaction, where the N-H bond couples with an ortho C-H bond on the adjacent phenyl ring to form the tricyclic system.^[12] Carbazoles are important motifs in pharmaceuticals and materials science.^{[4][13]}



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Caption: Palladium-catalyzed synthesis of carbazoles.

Experimental Protocol: Synthesis of a Carbazole Derivative

This protocol is a general method for the intramolecular cyclization of a diarylamine.

Materials:

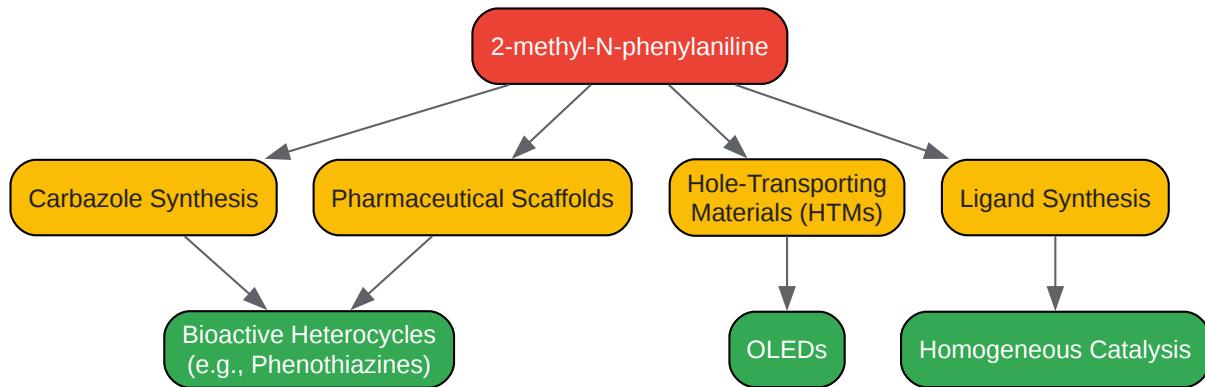
- **2-methyl-N-phenylaniline** derivative (e.g., from a previous functionalization step)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (5-10 mol%)
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$) or another suitable oxidant (2.0 equivalents)
- Anhydrous solvent (e.g., DMF or Toluene)
- Reaction vessel suitable for heating under an inert atmosphere

Procedure:

- Setup: In a reaction vessel, combine the **2-methyl-N-phenylaniline** derivative, palladium(II) acetate, and the oxidant.
- Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
- Reaction: Heat the reaction mixture to 110-140 °C. Stir vigorously and monitor the formation of the carbazole product by TLC or LC-MS.
- Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through Celite to remove metal salts.
- Extraction: Wash the organic phase sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude solid by recrystallization or silica gel chromatography to obtain the pure carbazole product.[\[12\]](#)

Other Key Reactions and Applications

The versatility of **2-methyl-N-phenylaniline** extends to its use as a precursor for various functional materials and complex molecules.

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Caption: Key applications of **2-methyl-N-phenylaniline**.

- Hole-Transporting Materials (HTMs): The electron-donating ability and morphological stability of the triarylamine core make it an excellent foundation for HTMs used in OLEDs and other electronic devices.[\[1\]](#)
- Pharmaceutical Intermediates: The diarylamine scaffold is a "privileged structure" in medicinal chemistry.[\[14\]](#) Derivatives of **2-methyl-N-phenylaniline** can be used to synthesize various heterocyclic compounds with potential biological activity, including anticancer, anti-inflammatory, and antimicrobial agents.[\[3\]\[15\]](#) For instance, related phenylaniline compounds have been investigated as modulators of amyloid protein precursor metabolism in the context of Alzheimer's disease.[\[16\]](#)
- Ligand Synthesis: The structure can be further elaborated to create sophisticated ligands for transition metal catalysis.[\[1\]](#)
- Oxidation and Reduction: The compound can undergo oxidation at the nitrogen or aromatic rings.[\[1\]](#) Catalytic hydrogenation can reduce the aromatic rings to their cyclohexyl analogues, offering access to different chemical space.[\[1\]](#)

Conclusion

2-methyl-N-phenylaniline is a high-value and versatile building block in modern organic synthesis. Its straightforward preparation via robust methods like the Buchwald-Hartwig

amination and its capacity to be transformed into complex, functional molecules make it indispensable. For researchers in materials science and drug discovery, this compound provides a reliable and adaptable starting point for the synthesis of innovative carbazoles, hole-transporting materials, and a wide array of pharmaceutically relevant heterocyclic scaffolds. The protocols and data presented in this guide serve as a foundational resource for leveraging the synthetic potential of this important intermediate.

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